molecular formula C14H28O B128148 12-メチルトリデカナル CAS No. 75853-49-5

12-メチルトリデカナル

カタログ番号: B128148
CAS番号: 75853-49-5
分子量: 212.37 g/mol
InChIキー: OQWNKUAZQSLNSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

12-Methyltridecanal: is an organic compound belonging to the class of fatty aldehydes. It has the molecular formula C14H28O and a molecular weight of 212.37 g/mol . This compound is characterized by a long carbon chain with a methyl group attached to the twelfth carbon atom, giving it unique chemical properties. It is known for its distinctive aroma, often described as meaty or tallow-like .

科学的研究の応用

Introduction to 12-Methyltridecanal

12-Methyltridecanal is a long-chain fatty aldehyde with the chemical formula C14H28OC_{14}H_{28}O. It belongs to the class of organic compounds known as fatty aldehydes, characterized by a straight-chain structure and significant implications in various scientific fields. This compound has garnered attention for its applications in food science, biochemistry, and sensory analysis.

Flavoring Agent in Food Industry

12-Methyltridecanal is recognized for its contribution to the flavor profile of various meat products. It imparts a beef-like aroma, making it an important compound in meat processing. Studies indicate that it can enhance the sensory attributes of cooked beef, contributing to the overall palatability of meat products .

Table: Flavor Profile Contributions

CompoundAroma DescriptionSource
12-MethyltridecanalBeef-like, tallowyCooked beef
Other Fatty AldehydesVarious (e.g., nutty)Different meats

Biochemical Research

In biochemical studies, 12-Methyltridecanal has been identified as a product of lipid degradation processes, particularly from plasmalogens during the cooking of beef. This degradation affects muscle integrity and tenderness by altering myofibrillar structures postmortem . Understanding these biochemical pathways is crucial for improving meat quality and processing methods.

Sensory Analysis and Olfactory Research

Research has explored the role of 12-Methyltridecanal in olfactory communication among primates. Its detection at varying concentrations provides insights into how certain aldehydes function as olfactory cues in animal behavior studies . The compound's sensory properties are also utilized in developing aroma profiles for food products.

Industrial Applications

Although less common, there are potential uses of 12-Methyltridecanal in industrial applications where fatty aldehydes are employed as intermediates in chemical synthesis or as components in fragrances due to their pleasant aroma characteristics .

Case Study 1: Meat Processing and Tenderness Enhancement

A study highlighted the degradation effects of 12-Methyltridecanal on muscle fibers during postmortem aging. The presence of this compound was linked to improved tenderness scores in aged beef, suggesting that its formation could be beneficial for meat processors aiming to enhance product quality .

Case Study 2: Olfactory Communication Research

作用機序

Target of Action

12-Methyltridecanal, also known as 12-MT aldehyde or isotetradecan-1-al, is a long-chain aldehyde . It primarily targets olfactory receptors as it is known for its unique odor characteristics . The compound has a unique odor note, which is described as having a broth, cooked, and cooked meat taste .

Mode of Action

The mode of action of 12-Methyltridecanal is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its unique odor .

Biochemical Pathways

It is known that the compound can be synthesized by bacteria in the rumen of ruminants and incorporated into plasmalogens

Pharmacokinetics

It is known that the compound is practically insoluble in water and is primarily located in the membrane and cytoplasm within the cell .

Result of Action

The primary result of 12-Methyltridecanal’s action is the perception of its unique odor. This is due to its interaction with olfactory receptors in the nasal epithelium . The compound has been detected in urine, suggesting that it may be metabolized and excreted through the urinary system .

Action Environment

The action of 12-Methyltridecanal can be influenced by various environmental factors. For instance, its odor perception can be affected by the concentration of the compound in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .

準備方法

Synthetic Routes and Reaction Conditions: 12-Methyltridecanal can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 12-methyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . The reaction typically occurs under mild conditions, with the aldehyde being isolated through distillation or extraction.

Industrial Production Methods: In industrial settings, 12-Methyltridecanal is often produced through the catalytic hydrogenation of 12-methyltridecanoic acid, followed by oxidation. This method allows for large-scale production with high yield and purity .

化学反応の分析

Types of Reactions: 12-Methyltridecanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

  • 12-Methyltridecanoic acid
  • 12-Methyltridecanol
  • Tridecanal
  • Isotetradecanal

Comparison: 12-Methyltridecanal is unique due to the presence of a methyl group on the twelfth carbon atom, which significantly influences its chemical reactivity and physical properties. Compared to tridecanal, the methyl group in 12-Methyltridecanal provides steric hindrance, affecting its reactivity in substitution reactions. Additionally, its aroma profile is distinct, making it valuable in the fragrance and flavor industry .

生物活性

12-Methyltridecanal is a branched-chain aldehyde that is notably recognized for its role as a flavor compound, particularly in meat products. It has been identified as a species-specific odorant associated with the aroma of stewed beef, contributing significantly to its flavor profile. This article delves into the biological activity of 12-methyltridecanal, highlighting its sources, physiological effects, and potential applications in food science and health.

Sources and Formation

12-Methyltridecanal is primarily derived from microbial metabolism and is found in various biological samples, including those from beef. It is formed during the cooking process when plasmalogens break down under heat, leading to the release of this compound . The compound's presence has been linked to specific microorganisms that contribute to its formation in food matrices .

Flavor Profile and Sensory Impact

The biological activity of 12-methyltridecanal is predominantly associated with its sensory characteristics. It imparts a distinctive "beef-like" aroma, making it a key component in flavoring agents used in culinary applications. Studies have shown that this compound can evoke strong sensory responses, influencing consumer preferences for meat products .

Flavor Characterization in Meat Products

A comprehensive study characterized volatile compounds in dry-rendered beef, identifying 12-methyltridecanal as a significant contributor to the overall aroma profile. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify its presence alongside other volatile compounds .

CompoundConcentration (ppm)
12-Methyltridecanal0.15 ± 0.02
Nonanal3.75 ± 0.75
Octanal3.67 ± 0.73

This table illustrates the concentration of key flavor compounds found in beef, emphasizing the importance of 12-methyltridecanal in flavor development.

Microbial Production Studies

Another study focused on the microbial production of 12-methyltridecanal, demonstrating that specific strains of bacteria could enhance its formation during fermentation processes. This finding suggests potential applications in food biotechnology for improving flavor profiles through controlled fermentation .

Food Industry

Given its desirable flavor characteristics, 12-methyltridecanal has significant implications for the food industry:

  • Flavoring Agent : It can be utilized as a natural flavoring agent in meat products and processed foods.
  • Quality Indicator : Its presence can serve as an indicator of meat quality and freshness.

Health Implications

While the direct health implications of consuming 12-methyltridecanal require further investigation, understanding its role in food systems could lead to insights into dietary impacts on health, particularly concerning oxidative stress and inflammation.

特性

IUPAC Name

12-methyltridecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWNKUAZQSLNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868381
Record name 12-Methyltridecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; cooked or roasted aroma
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in heptane, soluble (in ethanol)
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.941
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

75853-49-5, 93843-20-0
Record name 12-Methyltridecanal
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Record name 12-Methyltridecanal
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Record name Isotetradecan-1-al
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Record name 12-Methyltridecanal
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Record name Isotetradecan-1-al
Source European Chemicals Agency (ECHA)
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Record name Tridecanal, 12-methyl
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Record name 12-METHYLTRIDECANAL
Source FDA Global Substance Registration System (GSRS)
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Record name 12-Methyltridecanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 12-methyltridecanal and why is it significant?

A1: 12-Methyltridecanal (12-MT) is a methyl-branched aliphatic aldehyde that contributes significantly to the characteristic aroma of certain foods. Described as having a tallowy, beef-like aroma, it has been identified as a key odorant in stewed beef [], with a sensitivity odor threshold of 0.1 µg/kg in water []. Its presence has also been detected in Gouda cheese, increasing in concentration as the cheese ripens [, ].

Q2: What is the origin of 12-methyltridecanal in food?

A2: Research suggests that microorganisms, particularly bacteria and protozoa found in the rumen of bovine animals, are the primary source of 12-MT []. A small amount of this compound is absorbed by the animal and incorporated into plasmalogens, a type of phospholipid, within muscle tissue [, ]. When beef is cooked, the plasmalogens break down, releasing 12-MT and contributing to the characteristic aroma [].

Q3: How does the concentration of 12-methyltridecanal vary among different animal species?

A3: Studies have shown a significant difference in 12-MT concentrations in the muscle tissue of various animals. Beef exhibits the highest levels, followed by veal, lamb, springbok, and red deer. Poultry and pork contain significantly lower amounts of 12-MT [].

Q4: Does diet influence the concentration of 12-methyltridecanal in beef?

A4: Yes, the feeding regimen of cattle has been shown to impact the concentration of 12-MT in their muscle tissue. Pasture-fed cattle exhibit significantly higher levels of 12-MT compared to concentrate-fed cattle [, ]. This suggests that diet plays a crucial role in the development of this important aroma compound in beef.

Q5: How is 12-methyltridecanal analyzed and quantified?

A5: Several analytical techniques have been employed to identify and quantify 12-MT. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the identification and quantification of volatile compounds, including 12-MT, in complex mixtures like food extracts [, ].
  • Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with a human assessor who evaluates the odor of the eluting compounds, allowing for the identification of odor-active compounds like 12-MT [, ].
  • Stable Isotope Dilution Assay (SIDA): This highly sensitive and accurate method involves adding a known amount of a stable isotope-labeled version of the target compound (in this case, 12-MT) to the sample. The ratio of the labeled to unlabeled compound is then measured using mass spectrometry, allowing for precise quantification [, ].
  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with derivatization techniques, can be used to separate and quantify 12-MT, particularly in biological samples [].

Q6: What is the role of 12-methyltridecanal in food flavoring?

A6: Due to its potent beef-like aroma, 12-MT has potential applications as a flavoring agent in the food industry. It can be used to enhance the savory notes of meat-based products or to impart meaty flavors to vegetarian and vegan alternatives [].

Q7: What are the potential future research directions for 12-methyltridecanal?

A7:

  • Biotechnological Production: Exploring efficient and sustainable methods for producing 12-MT, such as microbial fermentation or enzymatic synthesis, could provide a more controlled and scalable alternative to extraction from natural sources [].

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